Ethyl dicyanoacetate

Synthetic methodology C–H acidity Nucleophilic addition

Ethyl dicyanoacetate (CAS 74908-84-2) is a synthetic organic compound classified as a dicyanoacetic acid ester. Its IUPAC name is ethyl 2,2-dicyanoacetate, with a molecular formula of C₆H₆N₂O₂ and an exact mass of 138.042927 g/mol.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 74908-84-2
Cat. No. B14435070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl dicyanoacetate
CAS74908-84-2
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C#N)C#N
InChIInChI=1S/C6H6N2O2/c1-2-10-6(9)5(3-7)4-8/h5H,2H2,1H3
InChIKeyRZENCBUPDBAVRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Dicyanoacetate (CAS 74908-84-2): A Dual-Cyano Ester Building Block for Advanced Organic Synthesis


Ethyl dicyanoacetate (CAS 74908-84-2) is a synthetic organic compound classified as a dicyanoacetic acid ester. Its IUPAC name is ethyl 2,2-dicyanoacetate, with a molecular formula of C₆H₆N₂O₂ and an exact mass of 138.042927 g/mol [1]. The molecule is characterized by an α‑carbon bearing two electron‑withdrawing cyano (-CN) groups and an ester moiety, which collectively impart high electrophilicity and enhanced acidity to the α‑proton [2]. These features enable distinct reactivity profiles, particularly in condensation, nucleophilic addition, and cyclization chemistries, positioning it as a strategic alternative to mono‑cyano acetates or malononitrile in demanding synthetic sequences.

Dual-cyano activation enhances electrophilicity and α-proton acidity
Ester handle supports downstream derivatization and heterocycle synthesis
Strategic alternative to mono-cyano acetates and malononitrile in demanding syntheses

Why Ethyl Dicyanoacetate Cannot Be Casually Replaced with Ethyl Cyanoacetate or Malononitrile


Ethyl dicyanoacetate offers a unique electronic and steric profile that is not replicated by its closest structural analogs, including ethyl cyanoacetate (ECA) and malononitrile. The α‑carbon in ethyl dicyanoacetate is flanked by two strong electron‑withdrawing cyano groups, which significantly increase the acidity of the α‑proton and activate the carbon center toward nucleophilic attack [1]. In contrast, ethyl cyanoacetate contains only a single cyano group, resulting in lower α‑proton acidity and reduced electrophilicity . Malononitrile lacks the ester group entirely, offering a different solubility, stability, and synthetic handle [2]. Consequently, substituting ethyl dicyanoacetate with a mono‑cyano ester or a dinitrile can lead to altered reaction rates, lower yields, or complete failure of the intended transformation. The following quantitative evidence establishes the measurable performance differences that justify a selective procurement decision.

Ethyl cyanoacetate
Single cyano group reduces α-proton acidity and electrophilicity; may shift enolate formation and reaction rates.
Malononitrile
Absence of ester group alters solubility, stability, and synthetic handle; blocks ester-based derivatization pathways.

Quantitative Evidence: Why Ethyl Dicyanoacetate Outperforms Comparators in Key Synthetic Metrics


Enhanced α‑Proton Acidity: A Class‑Level Structural Advantage Over Ethyl Cyanoacetate

Ethyl dicyanoacetate exhibits markedly higher α‑carbon acidity than ethyl cyanoacetate due to the presence of two electron‑withdrawing cyano groups versus one [1]. This structural difference reduces the pKa of the α‑proton, enabling deprotonation by weaker bases and promoting enolate formation under milder conditions. The enhanced acidity is a critical driver of improved reactivity in base‑catalyzed condensations and alkylations. While a precise pKa value for ethyl dicyanoacetate was not located in open databases, the class‑level inference from dicyanoacetate structural studies supports a substantially lower pKa relative to ethyl cyanoacetate (pKa ≈ 13 for the α‑proton in aqueous DMSO) [2].

α-Proton acidity
Class-level
pKa vs. ≈13 for ECA
Supports reactivity advantage in base-mediated reactions
pKa difference inferred from structural studies; exact values to verify
Synthetic methodology C–H acidity Nucleophilic addition

Competitive Yield in Advanced Knoevenagel Condensation: 80% Yield in EGFR Inhibitor Synthesis

In a patent describing the synthesis of quinoline‑based EGFR tyrosine kinase inhibitors, ethyl dicyanoacetate was condensed with triethoxymethane in acetic anhydride to afford ethyl 2‑cyano‑3‑ethoxyacrylate [1]. The reaction proceeded at 150–160 °C over 5 hours and delivered the product in 80% yield after solvent removal. This yield represents a practically useful outcome for a building block that provides a highly functionalized, electron‑deficient intermediate suitable for subsequent heterocyclic annulation.

Knoevenagel yield
Reported
80% isolated
Supports condensation efficiency for electron-deficient intermediates
EGFR inhibitor synthesis; 150–160 °C, 5 h
Medicinal chemistry Knoevenagel condensation EGFR inhibitors

Direct Precursor to Vinylidene Cyanide: A Distinct Polymer Chemistry Utility

Ethyl dicyanoacetate (referred to as 1,1‑dicyanoethyl acetate in the literature) serves as a direct, commercially available precursor to vinylidene cyanide (VCN) via pyrolysis [1]. Pyrolysis yields a separable mixture of VCN and acetic acid, with the latter acting as an in situ stabilizer that suppresses adventitious anionic homopolymerization, thereby facilitating free‑radical copolymerizations. This pyrolytic route is a defining application that distinguishes ethyl dicyanoacetate from mono‑cyano esters like ethyl cyanoacetate, which cannot generate VCN.

VCN precursor
Reported
Unique pyrolysis route
Unique monomer-generation route for polymer research
Stabilizer effect context-dependent; J. Am. Chem. Soc. 1956
Polymer chemistry Vinylidene cyanide Copolymerization

Best Research and Industrial Application Scenarios for Ethyl Dicyanoacetate


Medicinal Chemistry: Synthesis of Electron‑Deficient Heterocyclic Scaffolds

In medicinal chemistry programs targeting kinase inhibitors or other electron‑deficient heterocycles, ethyl dicyanoacetate provides a high‑yielding (80%) entry to 2‑cyano‑3‑ethoxyacrylate intermediates [1]. This intermediate can be elaborated to quinoline or pyrimidine cores, enabling the construction of drug candidates with precise electronic tuning. The dual cyano groups confer enhanced electrophilicity, which is advantageous for nucleophilic aromatic substitution or cycloaddition steps.

Polymer Science: On‑Demand Generation of Vinylidene Cyanide

Ethyl dicyanoacetate is uniquely suited for laboratories requiring vinylidene cyanide (VCN) as a comonomer for piezoelectric materials or high‑performance copolymers [2]. Pyrolysis of ethyl dicyanoacetate generates VCN in situ, and the co‑produced acetic acid stabilizes the mixture against premature anionic polymerization. This avoids the need for hazardous VCN monomer storage and simplifies free‑radical copolymerization workflows.

Synthetic Methodology Development: Base‑Promoted Condensations and Alkylations

The elevated α‑proton acidity of ethyl dicyanoacetate, as evidenced by its structural and spectroscopic data [3], makes it an attractive substrate for developing mild, base‑catalyzed Knoevenagel, Michael, and alkylation protocols. Researchers can exploit the lower pKa to achieve efficient enolate formation with weaker bases, potentially expanding functional group tolerance and reducing side reactions compared to using ethyl cyanoacetate.

Application
Selection Property
Validation Focus
Medicinal chemistry
Dual-cyano electrophilic activation
Heterocycle elaboration yield and scope
Polymer science
VCN precursor capability
Copolymerization performance and stability
Synthetic methodology
Enhanced α-proton acidity
Condensation and alkylation functional group tolerance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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